Triptonodiol

Non-small-cell lung cancer Cytotoxicity assay Therapeutic index

Triptonodiol (CAS 117456-87-8) is an abietane-type diterpenoid isolated from Tripterygium wilfordii, structurally and mechanistically distinct from triepoxide-containing analogs such as triptolide. It lacks the triepoxide moiety responsible for potent cytotoxicity, delivering anti-migratory and anti-invasive efficacy in NSCLC models at sub-cytotoxic concentrations (5 μM, ~23% of IC50). Its validated dual mechanism—GSK3B downregulation (40–50% protein reduction) and cytoskeletal remodeling inhibition—provides reproducible target-engagement endpoints for anti-metastatic drug discovery. With a defined IC50 of 21.59 μM (A549 cells) and established assay protocols, Triptonodiol serves as a reliable positive control and lead scaffold. Choose this compound for superior therapeutic index, cleaner autophagy-dependent phenotypic interpretation, and unambiguous SAR differentiation from triepoxide diterpenoids.

Molecular Formula C21H30O4
Molecular Weight 346.5 g/mol
CAS No. 117456-87-8
Cat. No. B1150628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriptonodiol
CAS117456-87-8
Molecular FormulaC21H30O4
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C2C(=C1OC)CCC3C2(CCC(=O)C3(C)CO)C)O
InChIInChI=1S/C21H30O4/c1-12(2)14-10-15(23)18-13(19(14)25-5)6-7-16-20(18,3)9-8-17(24)21(16,4)11-22/h10,12,16,22-23H,6-9,11H2,1-5H3/t16-,20+,21-/m1/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Triptonodiol CAS 117456-87-8: Abietane-Type Diterpenoid from Tripterygium wilfordii for Anti-Metastatic Cancer Research


Triptonodiol (CAS 117456-87-8) is an abietane-type diterpenoid compound isolated from the roots of Tripterygium wilfordii Hook. f. . Structurally characterized as a 1-hydroxysteroid derivative with the molecular formula C21H30O4 and molecular weight of 346.46 g/mol, it has been identified alongside structurally related abietane diterpenoids including triptophenolide, triptobenzene R, triptobenzene S, and triptonoterpene methyl ether [1]. Unlike the triepoxide-containing diterpenoids from the same plant (e.g., triptolide, tripdiolide) that exhibit potent but often toxicity-limited anti-inflammatory and immunosuppressive activities, Triptonodiol lacks the triepoxide moiety and demonstrates a distinct pharmacological profile characterized by anti-migratory and anti-invasive effects against non-small-cell lung cancer (NSCLC) at low cytotoxic concentrations [2].

Why Triptonodiol Cannot Be Substituted with Other Tripterygium wilfordii Diterpenoids


Tripterygium wilfordii produces multiple diterpenoid classes with fundamentally divergent structural features and biological activities. The triepoxide-containing diterpenoids such as triptolide, tripdiolide, and triptonide exhibit potent anti-inflammatory and immunosuppressive effects but are associated with significant cytotoxicity and narrow therapeutic windows [1]. In contrast, Triptonodiol belongs to the abietane-type diterpenoid subclass lacking the triepoxide functionality and demonstrates a distinct mechanism involving GSK3B downregulation, cytoskeletal remodeling inhibition, and autophagy induction in NSCLC cells [2]. Critically, Triptonodiol achieves significant anti-migratory and anti-invasive efficacy at concentrations substantially below its cytotoxic threshold, a therapeutic index advantage not shared by the triepoxide-containing analogs from the same plant source [3]. Substitution with alternative Tripterygium diterpenoids would therefore result in fundamentally different efficacy-toxicity profiles and mechanistic outcomes, rendering generic interchange scientifically invalid without direct comparative evaluation.

Triptonodiol Differential Evidence Guide: Quantitative Head-to-Head and Cross-Study Comparisons


Triptonodiol Cytotoxicity IC50 in A549 NSCLC Cells: Therapeutic Window Comparison with Triptolide

Triptonodiol exhibits micromolar cytotoxicity against A549 human NSCLC cells with an IC50 value of 21.59 μM after 48-hour treatment in MTT assay [1]. This moderate cytotoxic potency contrasts sharply with the triepoxide diterpenoid triptolide, which demonstrates IC50 values typically in the nanomolar range (approximately 10-50 nM) across multiple cancer cell lines [2]. The approximately 400- to 2000-fold lower cytotoxic potency of Triptonodiol relative to triptolide translates to a wider concentration window wherein anti-migratory effects can be achieved without inducing substantial cell death, a critical advantage for anti-metastatic applications where preserving normal cell viability during chronic treatment is paramount [3].

Non-small-cell lung cancer Cytotoxicity assay Therapeutic index Abietane diterpenoid

Triptonodiol Anti-Migratory Efficacy: Wound Healing Assay at Non-Cytotoxic Concentration

At a concentration of 5 μM, which represents less than 25% of its IC50 value (21.59 μM), Triptonodiol significantly inhibited the motility activity of A549 NSCLC cells in wound healing assays [1]. The treated cells exhibited markedly reduced wound closure rates compared to vehicle controls, demonstrating that robust anti-migratory effects are achievable at sub-cytotoxic concentrations. This separation between anti-migratory efficacy and cytotoxicity contrasts with triptolide, where anti-migratory effects are typically observed only at concentrations approaching or overlapping with cytotoxic ranges due to its extreme potency [2]. The preservation of cell viability during anti-migratory treatment suggests Triptonodiol engages pathways specifically regulating motility rather than broadly inducing cell death [3].

Cell migration Wound healing assay Anti-metastatic activity NSCLC

Triptonodiol Invasion Inhibition: Transwell Assay Quantification in A549 Cells

Triptonodiol significantly suppressed the invasive capacity of A549 NSCLC cells in Transwell invasion assays at a concentration of 5 μM [1]. Quantitative analysis demonstrated a reduction in invaded cell counts by approximately 60-70% compared to untreated controls, with the inhibitory effect sustained over the assay duration [2]. This anti-invasive activity correlates temporally with GSK3B protein downregulation, as confirmed by Western blot analysis showing significantly reduced GSK3B abundance in both H1299 and A549 NSCLC cells following 24-hour Triptonodiol treatment [3]. While other abietane diterpenoids from Tripterygium wilfordii (e.g., triptophenolide, triptobenzene R) have been structurally characterized, published quantitative invasion inhibition data for these analogs in comparable NSCLC models remain absent, limiting direct comparative assessment.

Cell invasion Transwell assay Metastasis GSK3B

Triptonodiol GSK3B Downregulation: Protein Abundance Quantification in NSCLC Cells

Western blot analysis demonstrated that Triptonodiol treatment significantly downregulated GSK3B protein abundance in both H1299 and A549 NSCLC cell lines after 24 hours of exposure [1]. Densitometric quantification revealed a reduction in GSK3B protein levels of approximately 40-50% relative to untreated controls [2]. Molecular docking studies further showed that Triptonodiol exhibits favorable binding interactions with the GSK3B protein target, supporting direct target engagement [3]. While other Tripterygium-derived diterpenoids such as triptolide exert their effects primarily through NF-κB pathway inhibition and RNA polymerase II degradation [4], Triptonodiol's GSK3B-targeting profile represents a mechanistically distinct approach that may avoid the severe multi-organ toxicity associated with triptolide's broader transcriptional disruption [5].

GSK3B Western blot Kinase inhibition Target engagement

Triptonodiol-Induced Autophagy and Cytoskeletal Remodeling: Previously Unreported Dual Mechanism

Triptonodiol treatment induced an increase in complete autophagic flux in NSCLC cells, as evidenced by LC3-II accumulation and p62 degradation [1]. Concurrently, Triptonodiol inhibited cytoskeletal remodeling, characterized by reduced aggregation of actin filaments and altered pseudopod morphology [2]. This dual mechanism of autophagy induction coupled with cytoskeletal remodeling inhibition has not been previously reported for Triptonodiol or other abietane diterpenoids from Tripterygium wilfordii [3]. While other Tripterygium diterpenoids such as triptolide have been shown to induce autophagy in certain contexts, triptolide's autophagy induction is often associated with cytotoxicity and apoptosis, whereas Triptonodiol's effects occur at low toxic concentrations and appear mechanistically linked to motility suppression rather than cell death induction [4].

Autophagy flux Cytoskeletal remodeling Actin aggregation Pseudopod morphology

Triptonodiol Structural Distinction from Triepoxide Diterpenoids: Abietane Skeleton Without Reactive Epoxide Groups

Triptonodiol belongs to the abietane-type diterpenoid class, characterized by a 6/6/6 tricyclic ring system with hydroxyl and carbonyl substitutions but crucially lacking the triepoxide functional group present in triptolide, tripdiolide, and triptonide [1]. This structural distinction is not merely academic; the triepoxide moiety in triptolide is essential for its potent biological activity but also underlies its severe toxicity profile, which includes hepatotoxicity, nephrotoxicity, and reproductive toxicity that have limited its clinical development [2]. Triptonodiol's abietane skeleton without epoxide groups correlates with its moderate micromolar cytotoxicity (IC50 21.59 μM) compared to triptolide's nanomolar potency (IC50 10-50 nM) [3]. Among the structurally related abietane diterpenoids co-isolated with Triptonodiol (triptophenolide, triptobenzene R, triptobenzene S, triptonoterpene methyl ether), comparative biological evaluation data remain sparse .

Abietane diterpenoid Triepoxide Structural classification Toxicity profile

Triptonodiol Applications: Research Use Cases for Anti-Metastatic Drug Discovery and GSK3B Pathway Studies


Anti-Metastatic Lead Discovery in NSCLC

Triptonodiol serves as a validated positive control and lead scaffold for anti-metastatic drug discovery programs targeting non-small-cell lung cancer. Its demonstrated efficacy in wound healing and Transwell invasion assays at sub-cytotoxic concentrations (5 μM, approximately 23% of IC50) provides a reliable benchmark for screening novel compounds with anti-migratory or anti-invasive properties [1]. The compound's dual mechanism involving GSK3B downregulation and cytoskeletal remodeling inhibition offers multiple measurable endpoints for target engagement verification [2]. For procurement decisions, Triptonodiol's defined IC50 (21.59 μM in A549 cells) and established assay conditions enable reproducible experimental design, whereas the absence of comparable quantitative data for related abietane diterpenoids limits their utility as reference standards [3].

GSK3B Pathway Research and Kinase Inhibitor Development

Triptonodiol functions as a natural product-derived tool compound for investigating GSK3B-mediated signaling pathways in cancer biology. Western blot quantification demonstrates consistent 40-50% GSK3B protein downregulation in both H1299 and A549 NSCLC cell lines following 24-hour treatment, providing a reproducible target engagement signature [1]. Molecular docking studies confirm favorable binding interactions with the GSK3B protein, supporting its classification as a GSK3B-targeting agent [2]. Unlike synthetic GSK3B inhibitors that often exhibit polypharmacology or off-target kinase inhibition, Triptonodiol offers a natural product scaffold with a distinct binding mode that may be exploited for structure-activity relationship (SAR) studies [3]. The compound's moderate micromolar potency (IC50 21.59 μM) facilitates washout experiments and reversibility assessments that are technically challenging with sub-nanomolar synthetic inhibitors [4].

Autophagy and Cytoskeletal Dynamics Research

Triptonodiol is uniquely positioned as a research tool for studying the intersection between autophagy regulation and cytoskeletal dynamics. Published evidence demonstrates that Triptonodiol treatment induces complete autophagic flux (LC3-II accumulation and p62 degradation) while simultaneously inhibiting cytoskeletal remodeling, as measured by reduced actin filament aggregation and altered pseudopod morphology in NSCLC cells [1]. This dual phenotype has not been reported for other Tripterygium-derived diterpenoids, including the extensively studied triptolide [2]. For researchers investigating the role of autophagy in cell motility and invasion, Triptonodiol provides a pharmacologic probe that induces autophagy without concurrent cytotoxicity at effective concentrations, enabling cleaner interpretation of autophagy-dependent phenotypes [3].

Comparative Diterpenoid Pharmacology and Natural Product Characterization

Triptonodiol serves as a structurally characterized reference standard for comparative pharmacology studies of Tripterygium wilfordii diterpenoids. Its abietane skeleton without triepoxide functionality distinguishes it mechanistically and toxicologically from the triepoxide-containing class (triptolide, tripdiolide, triptonide), with quantitative differences in cytotoxic potency exceeding 400-fold [1]. This structural divergence correlates with distinct target engagement profiles: Triptonodiol targets GSK3B and induces cytoskeletal remodeling inhibition, whereas triptolide acts primarily through NF-κB suppression and RNA polymerase II degradation [2]. For natural product chemistry laboratories engaged in dereplication or phytochemical profiling of Tripterygium species, Triptonodiol's established analytical parameters (molecular formula C21H30O4, MW 346.46, TPSA 66.80 Ų) and NMR-characterized structure provide a reliable identity confirmation standard [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Triptonodiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.